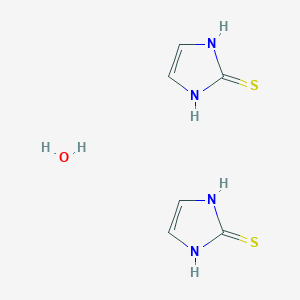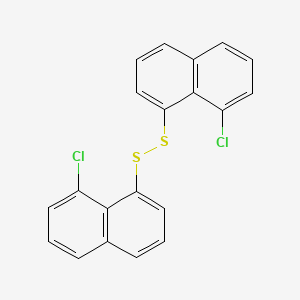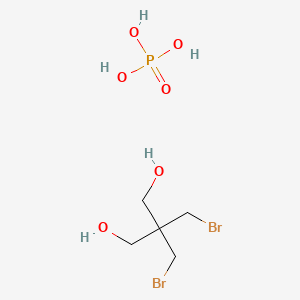![molecular formula C15H14O B14355632 1-([1,1'-Biphenyl]-2-yl)propan-1-one CAS No. 92548-82-8](/img/structure/B14355632.png)
1-([1,1'-Biphenyl]-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1’-Biphenyl]-2-yl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by a biphenyl group attached to a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-([1,1’-Biphenyl]-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-([1,1’-Biphenyl]-2-yl)propan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-([1,1’-Biphenyl]-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Biphenyl carboxylic acids.
Reduction: 1-([1,1’-Biphenyl]-2-yl)propan-1-ol.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
1-([1,1’-Biphenyl]-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It serves as a precursor for the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)propan-1-one involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the ketone moiety can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Phenyl-1-propanone: Similar structure but lacks the biphenyl group.
Biphenyl: Lacks the propanone moiety.
Propiophenone: Another aromatic ketone with a different substitution pattern.
Uniqueness: 1-([1,1’-Biphenyl]-2-yl)propan-1-one is unique due to the presence of both the biphenyl and propanone groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
92548-82-8 |
|---|---|
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1-(2-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C15H14O/c1-2-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Clé InChI |
NCSYADOGPPUQKI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
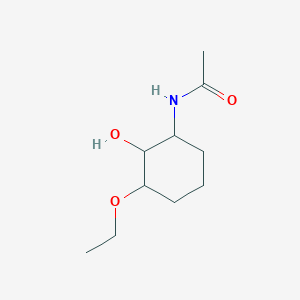
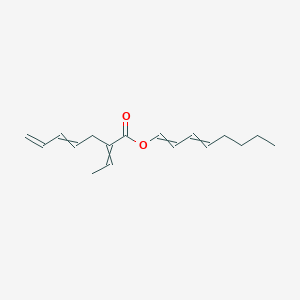

![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)

![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
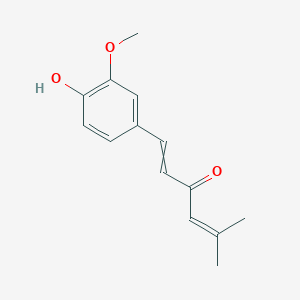
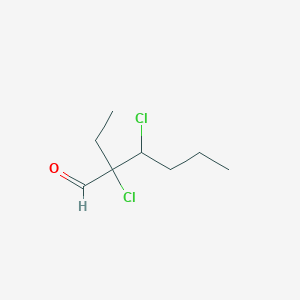
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)
